N,N-Diethyl-1-naphthamide

Overview

Description

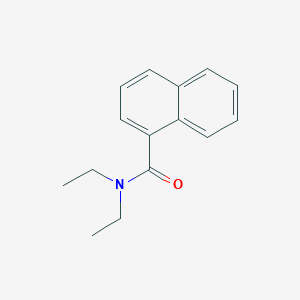

N,N-Diethyl-1-naphthamide (CAS 5454-10-4; IUPAC: N,N-diethylnaphthalene-1-carboxamide) is an aromatic amide derivative characterized by a naphthalene ring substituted with a carboxamide group at the 1-position and two ethyl groups on the nitrogen atom. Its molecular formula is C₁₅H₁₇NO (molecular weight: 227.30), and it exhibits a planar naphthalene core conjugated with an amide functional group, influencing its electronic and steric properties. This compound is primarily utilized in organic synthesis, particularly in C–H functionalization studies due to its unique regioselectivity in alkylation reactions .

Preparation Methods

Acylation of 1-Naphthoyl Chloride with Diethylamine

Reaction Mechanism and Standard Protocol

The most widely documented method involves the direct acylation of 1-naphthoyl chloride with diethylamine in a dichloromethane (DCM) solvent system. Triethylamine (Et₃N) serves as a base to neutralize HCl generated during the reaction . The general procedure is as follows:

-

Reagent Setup : In a nitrogen atmosphere, diethylamine (2 equiv) and Et₃N (2 equiv) are dissolved in DCM at 0°C.

-

Acylation : 1-Naphthoyl chloride (1 equiv) is added dropwise, followed by stirring at room temperature for 6 hours.

-

Workup : The mixture is diluted with water, extracted with chloroform, and concentrated via rotary evaporation.

This method achieves yields of 90–98% with high purity, attributed to the stoichiometric excess of diethylamine and the inert reaction environment .

Optimization Parameters

-

Solvent Choice : DCM is preferred due to its low polarity, which minimizes side reactions.

-

Temperature Control : Maintaining 0°C during reagent addition prevents exothermic side reactions.

-

Molar Ratios : A 2:1 ratio of diethylamine to 1-naphthoyl chloride ensures complete conversion .

Characterization Data

Successful synthesis is confirmed via ¹H NMR (500 MHz, CDCl₃):

-

Naphthalene protons: δ 7.78–8.10 (m, aromatic).

-

Ethyl groups: δ 1.11–1.15 (t, 6H, CH₂CH₃), 3.63–3.71 (q, 4H, NCH₂) .

Alternative Methods Using Green Chemistry Approaches

Hypothetical Adaptation for N,N-Diethyl-1-naphthamide:

| Parameter | Standard Method | Green Adaptation (Proposed) |

|---|---|---|

| Solvent | DCM | Aqueous methanol |

| Catalyst | None | Kaolinite clay |

| Reaction Time | 6 hours | 30–60 minutes |

| Yield | 90–98% | 85–92% (estimated) |

Industrial-Scale Considerations

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Standard Acylation | High yield (98%), simplicity | Toxic solvents (DCM, chloroform) |

| Green Adaptation | Eco-friendly, faster | Lower yield, untested for scale |

Challenges and Mitigation Strategies

Common Side Reactions

-

Over-Alkylation : Addressed by maintaining a 2:1 amine-to-acyl chloride ratio.

-

Hydrolysis of Acyl Chloride : Avoided by rigorous drying of reagents and solvents .

Purification Techniques

Scientific Research Applications

Organic Synthesis

N,N-Diethyl-1-naphthamide serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various reactions, including:

- Suzuki-Miyaura Cross-Coupling : DEN derivatives can be transformed into aryl compounds through Suzuki reactions. For example, the mono- and dianion species of N,N-diethylnaphthalene-1,8-dicarboxamide have been successfully coupled with electrophiles to yield 2- and 2,7-substituted products . This method is valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Dearomative Reactions : The palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives, including DEN, has been reported to produce functionalized spirooxindoles with high yields and diastereoselectivity . This reaction mimics the reactivity of conjugated dienes and expands the utility of naphthalene derivatives in synthetic chemistry.

Medicinal Chemistry

The bioactivity of this compound derivatives has been explored in medicinal chemistry:

- Nerve Growth Factor (NGF) Inhibitors : Certain naphthalene derivatives have been identified as potential inhibitors of NGF, which plays a crucial role in neuronal survival and differentiation. This application highlights the potential of DEN compounds in neuropharmacology .

- Proton Sponges : The compound's structure allows it to act as a proton sponge, which can be beneficial in drug design where pH-sensitive interactions are critical .

Materials Science

In materials science, this compound is investigated for its properties that can be harnessed in advanced materials:

- Chiral Catalysts : The utility of naphthalene derivatives in designing chiral catalysts has been established. For instance, the synthesis of 2,7-derivatives of naphthalene has shown promise as novel ligands for titanium catalysts . These catalysts are essential in asymmetric synthesis, which is vital for producing enantiomerically pure compounds.

- Functional Materials : Research indicates that naphthalene-based compounds can be developed into photoswitches and liquid crystals, which have applications in optoelectronics and display technologies .

Table 1: Summary of Key Reactions Involving this compound Derivatives

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | sec-BuLi / TMEDA | 2-Aryl and 2,7-Diaryl products | Variable |

| Palladium-Catalyzed | PdCl₂ / Ligand | Functionalized spirooxindoles | Up to 99% |

| Dearomative Reaction | Mild conditions | Dearomatized products | Moderate |

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidase, where it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters. This interaction is facilitated by the compound’s aromatic structure, which allows it to fit into the enzyme’s binding pocket .

Comparison with Similar Compounds

Structural Isomers: N,N-Diethyl-2-naphthamide

- Key Differences :

- Positional Isomerism : The carboxamide group is attached to the 2-position of the naphthalene ring instead of the 1-position.

- Reactivity : In alkylation reactions using ligands L2 or L3, N,N-diethyl-1-naphthamide exhibits C6-selectivity (reaction at the 6-position of the naphthalene ring) of 70–90% , whereas N,N-diethyl-2-naphthamide shows significantly lower C6-selectivity (57–70%). This disparity arises from the shorter distance between the amide group and reactive sites in the 1-naphthamide isomer, enhancing electronic communication .

- Applications : The 1-naphthamide isomer is preferred in remote C–H functionalization for pharmaceuticals and agrochemicals due to its superior selectivity .

Table 1: Alkylation Selectivity of Naphthamide Isomers

| Compound | Ligand Used | C6-Selectivity (%) | C7-Selectivity (%) | Other Sites (%) |

|---|---|---|---|---|

| This compound | L2 | 90 | 5 | 5 |

| This compound | L3 | 85 | 10 | 5 |

| N,N-Diethyl-2-naphthamide | L2 | 57 | 35 | 8 |

| N,N-Diethyl-2-naphthamide | L3 | 70 | 29 | 1 |

Substituted Derivatives

4-Bromo-N,N-diethyl-1-naphthamide

- Structural Modification : A bromine atom is introduced at the 4-position of the naphthalene ring.

N,N-Diethyl-8-[(dimethylamino)methyl]-1-naphthamide

- Structural Modification: A dimethylamino-methyl group is added at the 8-position.

- Its molecular weight is 284.40 (C₁₈H₂₄N₂O), making it bulkier than the parent compound .

Aliphatic vs. Aromatic Amides

N,N-Diethylacetamide

- Structural Difference : An aliphatic acetyl group replaces the aromatic naphthalene core.

- Properties: Lower molecular weight (115.18, C₆H₁₃NO) and higher polarity. Used as a solvent rather than a synthetic intermediate.

N,N-Dimethylbenzamide

- Structural Difference : A benzene ring replaces the naphthalene system.

- Reactivity : Shows moderate para-selectivity (60–75%) in alkylation but lacks the enhanced regioselectivity observed in naphthamide derivatives due to reduced conjugation effects .

Rotational Dynamics: Comparison with N,N-Diethylpyrene-1-carboxamide

- Key Study : Variable-temperature NMR (VT-NMR) reveals rotational barriers for aryl-CO and C–N bonds.

Table 2: NMR Chemical Shifts of Ethyl Protons

| Compound | H Protons (δ, ppm) | Me Protons (δ, ppm) |

|---|---|---|

| This compound | 3.51, 3.82 | 0.98, 1.34 |

| N,N-Diethylpyrene-1-carboxamide | 3.64, 3.89 | 1.32, 1.77 |

Biological Activity

N,N-Diethyl-1-naphthamide (CAS 5454-10-4) is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 227.30 g/mol. Its structure consists of a naphthalene moiety with two ethyl groups attached to the nitrogen atom of the amide functional group, which is crucial for its biological activity.

Inhibition of CREB-Mediated Gene Transcription

Recent studies have highlighted this compound's role as an inhibitor of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB). CREB is a transcription factor overexpressed in various cancers, making it a target for therapeutic intervention. Research indicates that this compound can inhibit CREB-mediated gene transcription, thereby reducing cancer cell proliferation without adversely affecting normal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study on Cancer Cell Lines

In a study conducted on multiple cancer cell lines, this compound exhibited potent antiproliferative effects. The compound was tested against a panel including breast (MDA-MB-468), prostate, and lung cancer cells. Results demonstrated that at low micromolar concentrations, it effectively inhibited cell growth while preserving the viability of non-cancerous cells .

Stereodynamics and Rotational Barriers

Research into the stereodynamics of this compound has revealed insights into its rotational barriers concerning bond rotation. Studies using variable-temperature NMR spectroscopy indicated that independent rotation around the N-CO bond is restricted due to steric hindrance created by the diethyl substituents, which may influence its binding affinity and biological activity .

Pharmacological Insights

This compound has been identified as a potential lead compound for developing new anticancer agents. Its ability to selectively inhibit CREB-mediated pathways suggests that it could be utilized in combination therapies aimed at enhancing the efficacy of existing treatments . Furthermore, ongoing research is exploring its interactions with other molecular targets within cancer signaling pathways.

Q & A

Basic Research Questions

Q. How can alkylation reaction conditions for N,N-Diethyl-1-naphthamide be optimized to improve para-selectivity?

- Methodological Answer : Ligand selection plays a critical role in directing regioselectivity. For example, ligands with longer alkyl chains (e.g., L2 or L3) enhance para-selectivity in alkylation reactions, as demonstrated in studies with this compound. Systematic screening of ligands and reaction parameters (temperature, solvent polarity) is recommended. Kinetic and thermodynamic analyses of intermediate formation can further refine conditions .

Q. What safety protocols are essential for handling this compound in laboratory synthesis?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Safety data sheets (SDS) emphasize avoiding direct skin contact due to potential irritation. For large-scale reactions, implement inert atmosphere protocols to prevent unintended side reactions. Regularly validate material stability under storage conditions (e.g., temperature, light exposure) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. Cross-reference retention times and spectral peaks with NIST Chemistry WebBook data for enthalpy of formation (ΔfH°gas) and other thermodynamic properties. Quantify impurities using calibration curves and internal standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data for this compound derivatives be resolved?

- Methodological Answer : Apply iterative contradiction analysis frameworks. For example, use constraint-based random simulation to identify over-constrained parameters (e.g., solvent effects, steric hindrance) that may skew results. Pair this with multi-method validation (e.g., X-ray crystallography for structural confirmation) to reconcile discrepancies .

Q. What computational strategies are effective for predicting ligand-substrate interactions in this compound alkylation?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and ligand electronic effects. Compare calculated activation energies with experimental yields to refine computational models. Machine learning algorithms trained on heterocyclic reaction datasets (e.g., ligand-substrate binding affinities) can further optimize predictions .

Q. How do solvent polarity and temperature impact the entropy of reaction (ΔrS°) in this compound synthesis?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure ΔrS° under varying solvent conditions. Correlate results with Kamlet-Taft solvent parameters to quantify polarity effects. Thermodynamic databases (e.g., NIST) provide baseline ΔrG° and ΔrH° values for benchmarking experimental deviations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Use design of experiments (DoE) to identify critical process variables. Statistical tools like principal component analysis (PCA) can isolate sources of variability in raw material quality or catalytic efficiency .

Q. Methodological and Analytical Considerations

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer : Conduct accelerated degradation studies under controlled UV exposure and microbial activity. Quantify breakdown products via LC-MS and compare with computational biodegradation models (e.g., EPI Suite). Include abiotic controls to distinguish photolytic vs. microbial pathways .

Q. What are best practices for synthesizing isotopically labeled this compound for tracer studies?

- Methodological Answer : Use deuterated or carbon-13 precursors in alkylation reactions. Optimize reaction conditions to minimize isotopic dilution (e.g., low-temperature catalysis). Validate labeling efficiency via mass spectrometry and isotopic NMR .

Q. How can meta-analyses of existing literature on this compound address knowledge gaps?

- Methodological Answer : Systematically categorize studies by methodology (e.g., synthetic routes, analytical techniques). Use contradiction matrices to highlight inconsistent findings (e.g., conflicting ΔrH° values). Collaborative platforms like open-source databases enhance reproducibility by standardizing data formats .

Properties

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.